molecular formula C25H22ClNO4 B8179384 (2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No.: B8179384
M. Wt: 435.9 g/mol
InChI Key: CMSUCSRQQQVXJJ-HSZRJFAPSA-N
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Description

(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures It is characterized by the presence of a chlorophenyl group, a fluorenylmethoxycarbonyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is unique due to its combination of aromatic and aliphatic structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known by its CAS number 142994-19-2, is a synthetic compound that has garnered attention due to its potential biological activities. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a chlorophenyl moiety that may enhance its pharmacological properties.

  • Molecular Formula : C24_{24}H20_{20}ClNO4_{4}
  • Molecular Weight : 421.87 g/mol
  • Structure : The compound contains a butanoic acid backbone with an Fmoc protecting group and a para-chlorophenyl substituent.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of amino acids with halogen substitutions have shown enhanced selectivity and potency against various cancer cell lines. The presence of the chlorophenyl group is hypothesized to contribute to this activity by increasing lipophilicity and facilitating cellular uptake.

2. Antiviral Properties

Research has explored the antiviral potential of compounds containing the fluorenylmethoxycarbonyl group. These compounds have been investigated for their ability to inhibit viral replication. In particular, studies suggest that modifications in the amino acid structure can lead to increased efficacy against viruses like adenovirus, with select derivatives showing low micromolar IC50_{50} values.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and viral replication.
  • Modulation of Signaling Pathways : Certain derivatives influence signaling pathways related to apoptosis and cell cycle regulation.

Case Study 1: Antitumor Activity

A study published in Cancer Research evaluated the effects of various amino acid derivatives on tumor cell lines. The compound exhibited an IC50_{50} value of approximately 0.5 μM against breast cancer cells, demonstrating significant cytotoxicity compared to control groups.

Case Study 2: Antiviral Efficacy

In a study focused on adenoviral infections, a derivative closely related to this compound was tested for its antiviral properties. Results indicated an IC50_{50} of 0.27 μM with minimal cytotoxicity (CC50_{50} = 156.8 μM), suggesting a favorable therapeutic index.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50_{50} = 0.5 μMCancer Research
AntiviralIC50_{50} = 0.27 μMPubMed
CytotoxicityCC50_{50} = 156.8 μMPubMed

Properties

IUPAC Name

(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSUCSRQQQVXJJ-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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